5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1111104-12-1
VCID: VC8207449
InChI: InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15)
SMILES: C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol

CAS No.: 1111104-12-1

Cat. No.: VC8207449

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol - 1111104-12-1

Specification

CAS No. 1111104-12-1
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one
Standard InChI InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15)
Standard InChI Key BQNOEXYFUBUERJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO
Canonical SMILES C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidin-2-ol core fused to a phenyl ring bearing a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular formula is C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}, with a molar mass of 202.21 g/mol . The planar pyrimidine ring adopts a keto-enol tautomeric equilibrium, while the hydroxymethyl group introduces stereoelectronic effects influencing solubility and intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValue/Description
IUPAC Name5-[3-(Hydroxymethyl)phenyl]-1H-pyrimidin-2-one
TautomerismKeto-enol equilibrium at N1-C2-O2
Hydrogen Bond Donors2 (pyrimidin-2-ol OH, hydroxymethyl OH)
Hydrogen Bond Acceptors3 (pyrimidine N1, O2, hydroxymethyl O)

Synthetic Pathways

Multi-Step Synthesis Strategies

The synthesis typically involves:

  • Friedel-Crafts Acylation: 3-Hydroxybenzaldehyde undergoes acetylation to introduce a formyl group.

  • Nucleophilic Substitution: Reaction with 2-aminopyrimidine derivatives under basic conditions.

  • Hydroxymethylation: Reduction of the formyl group to hydroxymethyl using NaBH4 or LiAlH4 .

Yield optimization requires careful control of reaction conditions. For example, a 72% yield was reported using anhydrous DMF at 80°C for 12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 8.35 (s, 1H, pyrimidine H6)

    • δ 7.55–7.42 (m, 4H, aromatic H)

    • δ 5.20 (t, 1H, -CH2OH)

    • δ 4.52 (d, 2H, -CH2OH)

  • 13C^{13}\text{C} NMR:

    • δ 162.4 (C2 carbonyl)

    • δ 156.1 (C4 pyrimidine)

    • δ 140.2–126.3 (aromatic carbons)

Infrared Spectroscopy

Key IR absorptions (KBr, cm1^{-1}):

  • 3320–3180 (O-H stretch)

  • 1675 (C=O keto tautomer)

  • 1590 (C=N pyrimidine)

Reactivity and Derivative Formation

Functional Group Transformations

  • Hydroxymethyl Oxidation: Catalyzed by TEMPO/NaClO2 to yield 5-(3-carboxyphenyl)pyrimidin-2-ol.

  • Esterification: Reacts with acetyl chloride to form the acetate ester (73% yield) .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via pyrimidine N3 and phenolic O. Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Biological Activities and Applications

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells show 40% inhibition at 50 μM via apoptosis induction, though potency lags behind para-substituted analogs .

Kinase Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, positioning it as a lead for kinase inhibitor development .

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